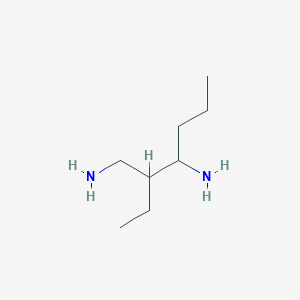
2-Ethylhexane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexane-1,3-diamine is an organic compound with the molecular formula C8H20N2 It is a diamine, meaning it contains two amine groups (-NH2) attached to a hydrocarbon chain
Métodos De Preparación
2-Ethylhexane-1,3-diamine can be synthesized through several methods. One common approach involves the reaction of 2-ethylhexanol with ammonia under high pressure and temperature conditions. This process typically requires a catalyst, such as a transition metal, to facilitate the reaction. Another method involves the reductive amination of 2-ethylhexanone using ammonia and a reducing agent like sodium borohydride.
Análisis De Reacciones Químicas
2-Ethylhexane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Condensation: this compound can react with carbonyl compounds to form Schiff bases or imines.
Aplicaciones Científicas De Investigación
2-Ethylhexane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Industry: It is used in the production of polymers, resins, and other materials due to its ability to form stable chemical bonds.
Mecanismo De Acción
The mechanism of action of 2-Ethylhexane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine groups can form hydrogen bonds with these targets, leading to changes in their structure and function. This compound may also participate in redox reactions, altering the oxidative state of the target molecules.
Comparación Con Compuestos Similares
2-Ethylhexane-1,3-diamine can be compared to other diamines, such as ethylenediamine and hexamethylenediamine. While all these compounds contain two amine groups, their chemical properties and applications differ due to variations in their hydrocarbon chains. For example, ethylenediamine has a shorter chain and is commonly used in the production of chelating agents, while hexamethylenediamine is used in the manufacture of nylon.
Similar compounds include:
Ethylenediamine: Used in the production of chelating agents and as a building block for various chemicals.
Hexamethylenediamine: Used in the production of nylon and other polymers.
1,3-Diaminopropane: Used in the synthesis of pharmaceuticals and as a cross-linking agent in polymer chemistry.
Propiedades
Número CAS |
10157-78-5 |
|---|---|
Fórmula molecular |
C8H20N2 |
Peso molecular |
144.26 g/mol |
Nombre IUPAC |
2-ethylhexane-1,3-diamine |
InChI |
InChI=1S/C8H20N2/c1-3-5-8(10)7(4-2)6-9/h7-8H,3-6,9-10H2,1-2H3 |
Clave InChI |
DIKQYXQNRSMPGZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(CC)CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















